![molecular formula C20H24BrN3O B2967958 N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide CAS No. 700851-88-3](/img/structure/B2967958.png)
N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide, also known as BRL-15572, is a compound that has gained significant attention in scientific research due to its potential therapeutic benefits. BRL-15572 belongs to the class of piperazine compounds and has been studied for its pharmacological properties as a potential treatment for various disorders.
Scientific Research Applications
Antibacterial, Antifungal, and Anthelmintic Applications
A study by Khan et al. (2019) explored derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, demonstrating significant biological activities against antibacterial, antifungal, and anthelmintic targets. The study highlighted the potential of these compounds in leading to the discovery of new agents for treating various infections and infestations, with a specific derivative showing promise in latent fingerprint analysis for forensic applications Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019.
Synthesis and Production
Guillaume et al. (2003) described a practical synthesis process for N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, focusing on the efficiency and yield of the process, which is crucial for the large-scale production of pharmaceutical compounds Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003.
Neurokinin(1) Receptor Investigation
The synthesis and evaluation of [11C]R116301, derived from N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, for positron emission tomography (PET) ligand applications targeting central neurokinin(1) (NK1) receptors were detailed by Van der Mey et al. (2005). This research signifies the compound's potential in investigating neurological disorders and developing targeted therapies Van der Mey et al., 2005.
Potential in Atrial Fibrillation Treatment
Hancox and Doggrell (2010) reviewed the antiarrhythmic activity of Ranolazine, chemically related to N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, suggesting its potential in treating atrial fibrillation. The compound's atrio-selectivity and pharmacological profile offer a basis for further exploration in arrhythmia management Hancox & Doggrell, 2010.
Antitumor Activity
Research on 1-Phenyl-4-substituted phthalazine derivatives, which include the core structure of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, demonstrated promising antitumor activities. Xin et al. (2018) evaluated these derivatives against cancer cell lines, revealing compounds with superior activity compared to traditional chemotherapy agents, indicating the potential for new antitumor drug development Xin, Meng, Liu, & Zhang, 2018.
properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O/c1-15-4-3-5-16(2)20(15)24-12-10-23(11-13-24)14-19(25)22-18-8-6-17(21)7-9-18/h3-9H,10-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJODGNVDGPYUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.